RPR 106541 Exhibits 7-Fold Greater Airway Anti-Inflammatory Potency Than Budesonide in Rat Allergic Inflammation Model
In a Brown Norway rat model of antigen-induced allergic airway inflammation, RPR 106541 demonstrated approximately 7-fold greater topical anti-inflammatory potency than budesonide based on dose-response analysis of eosinophil and neutrophil influx inhibition into the airway lumen [1].
| Evidence Dimension | Relative potency for inhibiting antigen-induced inflammatory cell influx into airway lumen |
|---|---|
| Target Compound Data | Approximately 7-fold greater potency than budesonide |
| Comparator Or Baseline | Budesonide (baseline potency reference) |
| Quantified Difference | Approximately 7-fold more potent |
| Conditions | Sensitized Brown Norway rats; intratracheal instillation 24 h and 1 h before inhaled ovalbumin challenge; dose range 10–300 μg kg⁻¹ |
Why This Matters
For procurement decisions in asthma research, this 7-fold potency advantage means RPR 106541 achieves equivalent or superior anti-inflammatory effects at substantially lower doses than budesonide, enabling dose-sparing experimental designs.
- [1] Underwood SL, Raeburn D, Lawrence C, Foster M, Webber S, Karlsson JA. RPR 106541, a novel, airways-selective glucocorticoid: effects against antigen-induced CD4+ T lymphocyte accumulation and cytokine gene expression in the Brown Norway rat lung. Br J Pharmacol. 1997;122(3):439-446. View Source
